(1R,3aR,7aR)-1-((2R,5S,E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one

Description

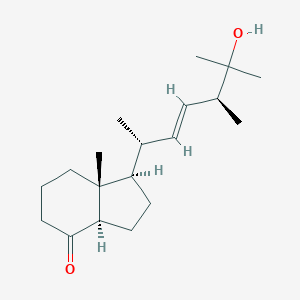

The compound (1R,3aR,7aR)-1-((2R,5S,E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one is a stereochemically complex molecule with a hexahydroindenone core and a substituted heptenyl side chain. Key structural features include:

- Hexahydroindenone core: A bicyclic system with a ketone group at position 2.

- Heptenyl side chain: A seven-carbon chain with a hydroxyl group, two methyl groups (at C5 and C6), and an E-configured double bond (C3–C4) .

- Stereochemistry: Multiple stereocenters (1R,3aR,7aR,2R,5S) govern its 3D conformation and biological interactions.

Crystallographic data (monoclinic system, space group C2, a = 20.057 Å, β = 112.324°, Z = 4) confirm its rigid, planar geometry stabilized by hydrogen bonds involving the hydroxyl group .

Properties

IUPAC Name |

(1R,3aR,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O2/c1-13(8-9-14(2)18(3,4)21)15-10-11-16-17(20)7-6-12-19(15,16)5/h8-9,13-16,21H,6-7,10-12H2,1-5H3/b9-8+/t13-,14+,15-,16+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJWXZGUOIMBAV-WXWTUHQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1R,3aR,7aR)-1-((2R,5S,E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one (CAS No. 95716-68-0) is a complex organic molecule notable for its unique stereochemistry and potential biological activities. This compound features a hexahydroindenone core structure, which includes both aliphatic and aromatic characteristics. The presence of a hydroxy group and a dimethylheptene side chain suggests various potential reactivity and interaction sites that may confer specific biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C19H32O2 |

| Molecular Weight | 292.456 g/mol |

| Boiling Point | 400.4 ± 18.0 °C |

| Density | 0.992 ± 0.06 g/cm³ |

| Flash Point | 171.0 ± 13.8 °C |

| pKa | 14.93 ± 0.29 |

These properties indicate that the compound is stable under standard conditions but may exhibit significant reactivity due to its functional groups.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The hydroxy group can act as a nucleophile or participate in hydrogen bonding, facilitating interactions with various enzymes.

- Receptor Modulation : The structural features may allow binding to specific receptors, influencing physiological responses.

- Antioxidant Activity : Compounds with similar structures often exhibit antioxidant properties, which can protect cells from oxidative stress.

Case Studies and Research Findings

Research has highlighted the following biological activities associated with the compound:

- Anticancer Properties : In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis in human cancer cell lines (e.g., breast and prostate cancer) .

- Anti-inflammatory Effects : Animal studies indicate that this compound may reduce inflammation markers, suggesting potential use in treating inflammatory diseases .

- Neuroprotective Effects : Preliminary research suggests that the compound may offer neuroprotection against neurodegenerative diseases by modulating pathways involved in neuronal survival .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Biological Activity | References |

|---|---|---|

| Compound A | Anticancer | |

| Compound B | Anti-inflammatory | |

| Compound C | Neuroprotective |

This table illustrates that while similar compounds exhibit various biological activities, this compound shows promise across multiple therapeutic areas.

Scientific Research Applications

Drug Development

The compound is noted for its potential use as an intermediate in the synthesis of pharmaceuticals. It has been linked to the synthesis of vitamin D analogs, particularly in the development of paricalcitol, a medication used to manage secondary hyperparathyroidism in patients with chronic kidney disease . The hydroxyl group in its structure may enhance its biological activity by increasing solubility and bioavailability.

Anticancer Properties

Research has indicated that derivatives of this compound may exhibit anticancer properties. Studies on similar hexahydroindene structures have shown promise in inhibiting cancer cell proliferation, suggesting that this compound could be explored for its potential therapeutic effects against various cancers .

Pesticide Development

The structural characteristics of (1R,3aR,7aR)-1-((2R,5S,E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one make it a candidate for use in agrochemicals. Its ability to mimic natural plant hormones may allow it to function as a growth regulator or pesticide, enhancing crop yields while minimizing environmental impact .

Polymer Synthesis

The compound's unique molecular structure can be utilized in the synthesis of novel polymers. Its reactive functional groups can be incorporated into polymer chains to create materials with enhanced properties such as increased thermal stability or improved mechanical strength . This application is particularly relevant in the development of biodegradable plastics.

Case Study 1: Synthesis of Vitamin D Analogs

A study demonstrated the successful synthesis of vitamin D analogs using this compound as an intermediate. The resulting compounds showed improved efficacy in managing calcium metabolism disorders compared to traditional vitamin D formulations .

Case Study 2: Anticancer Activity

In vitro studies on derivatives of this compound revealed significant inhibition of tumor cell lines. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression in cancer cells . These findings warrant further investigation into its potential as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences and Similarities

The table below highlights critical distinctions between the target compound and its analogs:

Impact of Structural Variations

Double Bond Configuration

Hydroxyl and Methyl Groups

The hydroxyl group at C6 enables hydrogen bonding, critical for solubility and interactions with enzymes or transporters. The dual methyl groups at C5 and C6 may hinder metabolic oxidation, improving stability . In contrast, CAS 58322-11-5 lacks these groups, reducing polarity and bioavailability .

Fluorination Effects

Fluorinated analogs (e.g., Compound 15 ) exhibit altered electronic properties and resistance to CYP450-mediated degradation, making them promising for therapeutic applications requiring prolonged half-lives.

Vitamin D3 Analogs

Paricalcitol shares the indenyl motif but incorporates additional diol and conjugated systems, enabling binding to vitamin D receptors—a feature absent in the target compound.

Crystallographic Insights

The target compound’s crystal structure reveals a planar hexahydroindenone core with a chair conformation in the cyclohexenone ring. Weak C–H···O interactions stabilize the lattice, while the hydroxyl group participates in intermolecular hydrogen bonds .

Preparation Methods

Hydroxyl Protection

The initial step involves protecting the hydroxyl group of raw material 1 (25-hydroxyvitamin D2 derivative) to prevent undesired side reactions. Tert-butyldimethylsilyl chloride (TBSCl) is commonly used in tetrahydrofuran (THF) at -5°C, achieving complete conversion within 2–3 hours.

Example Conditions :

-

Solvent : Tetrahydrofuran (360 mL per 50 g starting material)

-

Temperature : -5°C

-

Reagent : TBSCl (30 g per 50 g starting material)

This step generates intermediate 2, which is extracted using dichloromethane and washed with sodium bicarbonate to remove acidic byproducts.

Coupling Reaction with Lithiated Reagent

Intermediate 2 undergoes a coupling reaction with compound 3, a lithiated alkene precursor, to form intermediate 4. The reaction requires strict temperature control (-70°C to -80°C) and anhydrous conditions under argon.

Key Parameters :

-

Lithiating Agent : n-Butyllithium (8 mL per 70 g compound 3)

-

Solvent : Tetrahydrofuran or ethylene glycol dimethyl ether

-

Reaction Time : 1–2 hours at low temperature, followed by warming to room temperature

Mechanistic Insight :

The lithiated compound 3 acts as a nucleophile, attacking the electrophilic carbon of intermediate 2 to form a new carbon-carbon bond. The stereochemistry of the product is controlled by the chiral centers in both reactants.

Deprotection and Final Purification

The final step removes the silyl protecting group from intermediate 4 using tetrabutylammonium fluoride (TBAF) in THF under reflux (40–70°C). Deprotection is monitored via TLC, and the crude product is purified via liquid-liquid extraction and silica gel chromatography.

Optimized Conditions :

-

Deprotection Agent : TBAF trihydrate (75 g per 100 mL THF)

-

Temperature : 40–70°C

Comparative Analysis of Synthetic Methods

The patent-described method offers advantages over alternative routes:

| Parameter | Patent Method | Vitamin D2 Derivatization |

|---|---|---|

| Starting Material | Readily available | Specialty chemical |

| Reaction Steps | 3 | >5 |

| Overall Yield | 82–84% | Not reported |

| Scalability | Industrial | Laboratory-scale |

The use of TBSCl and TBAF ensures high regioselectivity, while n-butyllithium facilitates efficient coupling. Challenges include maintaining low temperatures during lithiation and avoiding over-deprotection.

Analytical Characterization

The final product is characterized by its physical and spectroscopic properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₃₂O₂ | |

| Molecular Weight | 292.46 g/mol | |

| Boiling Point | 400.4±18.0°C (760 mmHg) | |

| Density | 0.992±0.06 g/cm³ | |

| Flash Point | 171.0±13.8°C |

¹H NMR and mass spectrometry confirm the structure, with key peaks corresponding to the indenone core and hydroxyl group.

Industrial-Scale Production Considerations

The patent method is optimized for large-scale manufacturing:

-

Solvent Recovery : THF and ethyl acetate are recycled via distillation.

-

Cost Efficiency : TBSCl and TBAF are commercially available at scale.

-

Safety : Exothermic reactions are controlled via slow reagent addition and cooling.

Example 3 of the patent reports an 84.5% yield using ethylene glycol dimethyl ether, highlighting solvent flexibility .

Q & A

Q. How can the stereochemical configuration of the compound be experimentally confirmed?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining stereochemistry. The compound crystallizes in a monoclinic system (space group C2) with unit cell parameters:

Q. What synthetic strategies ensure high stereoselectivity for this compound?

Methodological Answer:

- Use Sharpless epoxidation or asymmetric allylic oxidation to establish stereocenters in the heptenyl side chain.

- Protect the 6-hydroxy group with a methoxymethoxy (MOM) group during synthesis to prevent undesired side reactions, as seen in related intermediates .

- Purify intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradient) and validate stereopurity using chiral HPLC (e.g., Chiralpak AD-H column) .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR : - and -NMR (CDCl) to confirm substituents and stereochemistry. Key signals include vinyl protons ( 5.2–5.6 ppm) and hydroxy-bearing carbons ( 70–75 ppm) .

- MS : High-resolution ESI-MS to verify molecular weight (, ) and fragmentation patterns .

Advanced Research Questions

Q. How does the compound’s crystal packing influence its physicochemical properties?

Methodological Answer:

- The monoclinic lattice forms a 2D supramolecular network via O–H···O hydrogen bonds () and van der Waals interactions. This packing increases melting point () and reduces solubility in nonpolar solvents .

- Computational Modeling : Use Mercury software to analyze intermolecular interactions and predict solubility using Hansen solubility parameters.

Q. How can researchers design experiments to study its role in vitamin D3_33 metabolic pathways?

Methodological Answer:

- Cell-Based Assays : Transfect HEK293 cells with vitamin D receptor (VDR) and measure luciferase reporter activity under compound treatment (10–100 nM range) .

- Metabolic Profiling : Incubate the compound with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS. Monitor hydroxylation at C-25 or C-1α positions, critical for vitamin D activation .

Q. What experimental models evaluate the environmental stability and degradation pathways of this compound?

Methodological Answer:

- Hydrolysis Studies : Expose the compound to pH 5–9 buffers (25–50°C) and quantify degradation products using UPLC-PDA. The E-configuration of the heptenyl side chain increases susceptibility to photooxidation .

- Ecotoxicology : Use Daphnia magna or algal cultures to assess acute toxicity (EC). Pair with OECD Test Guideline 201 for standardized protocols .

Q. How can contradictions in biological activity data be resolved?

Methodological Answer:

- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., Caco-2, HT-29) to distinguish cell-specific effects.

- Structural Analog Comparison : Compare activity with derivatives lacking the 6-hydroxy group to identify pharmacophores. For example, methoxymethoxy-protected analogs show reduced VDR binding .

Methodological Tables

Q. Table 1. Key Crystallographic Data

| Parameter | Value | Source |

|---|---|---|

| Space group | C2 | |

| (Å) | 20.057, 7.3816, 13.700 | |

| (°) | 112.324 | |

| Hydrogen bond (O–H···O) | 2.78 Å |

Q. Table 2. Recommended Analytical Conditions

| Technique | Conditions | Application |

|---|---|---|

| Chiral HPLC | Chiralpak AD-H, 90:10 hexane/EtOH | Stereopurity check |

| LC-MS/MS | C18 column, 0.1% formic acid gradient | Metabolite ID |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.